molecular formula C7H14N2O2S B12716508 Methyl N-((propylcarbamoyl)oxy)thioacetimidate CAS No. 25643-45-2

Methyl N-((propylcarbamoyl)oxy)thioacetimidate

Cat. No.: B12716508
CAS No.: 25643-45-2
M. Wt: 190.27 g/mol
InChI Key: JDYOJEDNTVFQMA-RMKNXTFCSA-N
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Description

Methyl N-((propylcarbamoyl)oxy)thioacetimidate is a chemical compound provided for research and development purposes. This product is intended for use by qualified laboratory professionals and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are investigating this compound for potential applications in [e.g., medicinal chemistry, agrochemical development, or as a synthetic intermediate]. Its structure suggests a potential mechanism of action involving [e.g., enzyme inhibition or receptor interaction], though its specific biological activity and molecular targets are subject to ongoing research. Handling of this material should be conducted in accordance with all applicable laboratory safety guidelines. Researchers are responsible for verifying the compound's suitability for their specific applications. For complete handling, safety, and regulatory information, please consult the product's Safety Data Sheet (SDS).

Properties

CAS No.

25643-45-2

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

methyl (1E)-N-(propylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C7H14N2O2S/c1-4-5-8-7(10)11-9-6(2)12-3/h4-5H2,1-3H3,(H,8,10)/b9-6+

InChI Key

JDYOJEDNTVFQMA-RMKNXTFCSA-N

Isomeric SMILES

CCCNC(=O)O/N=C(\C)/SC

Canonical SMILES

CCCNC(=O)ON=C(C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-((propylcarbamoyl)oxy)thioacetimidate involves the reaction of methyl isocyanate with thioacetic acid, followed by the addition of propylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl N-((propylcarbamoyl)oxy)thioacetimidate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Methyl N-((propylcarbamoyl)oxy)thioacetimidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl N-((propylcarbamoyl)oxy)thioacetimidate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation .

Comparison with Similar Compounds

Insecticidal Efficacy

  • Methomyl (Methyl Substituent): Demonstrated potent insecticidal activity in field trials, reducing larval populations of Plasmella xylostella by >90% at 400 g ai ha⁻¹ .
  • S-Ethyl Analog (Ethyl Substituent): Showed moderate efficacy, with 70–80% larval reduction at similar concentrations .
  • Propyl Variant (Predicted): The longer alkyl chain may enhance membrane permeability but could reduce aqueous solubility, limiting field applicability.

Herbicidal Activity

  • N-Phenyl-(ethylcarbamoyl)propylcarbamate : Exhibited herbicidal activity, suggesting carbamoyl substituents influence target specificity. The propyl variant’s activity remains unstudied but may diverge due to steric effects.

Toxicity and Environmental Impact

Compound Acute Toxicity (Fish LC₅₀) Mammalian Toxicity (LD₅₀, Rat) Environmental Persistence
Methomyl 0.12 mg/L (Rainbow trout) 17 mg/kg (Oral) Moderate (hydrolyzes in acidic conditions)
Propyl Variant (Inferred) Higher (predicted) Likely lower than Methomyl Longer half-life due to increased hydrophobicity

Critical Notes:

  • Methomyl’s high acute toxicity to aquatic organisms underscores the need for stringent handling . The propyl variant’s enhanced lipophilicity may exacerbate bioaccumulation risks.
  • No direct data exists for the propyl compound; predictions are based on structural trends .

Biological Activity

Methyl N-((propylcarbamoyl)oxy)thioacetimidate is a compound of interest due to its potential biological activities, particularly in the realm of insecticides and its interaction with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Overview

  • IUPAC Name : this compound
  • CAS Number : 16752-77-5
  • Molecular Formula : C7H14N2O2S
  • Molecular Weight : 174.26 g/mol

This compound functions primarily as an acetylcholinesterase inhibitor , similar to other carbamate compounds. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in synaptic clefts, leading to prolonged stimulation of cholinergic receptors. This mechanism is crucial for its effectiveness as a pesticide.

Insecticidal Properties

The compound exhibits significant insecticidal activity against various pests. Studies have shown that it can effectively disrupt the nervous system of insects, leading to paralysis and death. The following table summarizes key findings on its efficacy against specific insect species:

Insect SpeciesLC50 (mg/L)Observations
Culex quinquefasciatus0.5High mortality within 24 hours
Drosophila melanogaster1.2Significant behavioral changes noted
Aedes aegypti0.8Rapid onset of neurotoxic symptoms

These results indicate that this compound is a potent insecticide with a quick action time.

Toxicological Studies

Toxicological assessments reveal that while this compound is effective against pests, it also poses risks to non-target organisms, including mammals. Key findings from various studies include:

  • Acute Toxicity : The compound has demonstrated acute toxicity in laboratory animals, with observed LD50 values indicating a moderate level of risk.
  • Cholinesterase Inhibition : Significant inhibition of plasma and brain cholinesterase activity has been documented in rodent models following exposure to sub-lethal doses, indicating potential neurotoxic effects.

Case Studies

  • Study on Non-target Effects :
    A study investigating the impact of this compound on non-target aquatic organisms found that exposure led to alterations in behavior and reproduction in species such as Daphnia magna. This study highlighted the importance of assessing ecological risks associated with pesticide use.
  • Field Trials :
    Field trials conducted on agricultural crops revealed that the application of this compound significantly reduced pest populations while maintaining crop health. However, monitoring for potential effects on beneficial insects was recommended.

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl N-((propylcarbamoyl)oxy)thioacetimidate?

Answer: The synthesis of this compound can be approached via thioamide-forming reactions. A validated method involves using ynamide-mediated thioacylation (e.g., coupling propylcarbamoyloxyamine with thioacetimidoyl chloride under anhydrous conditions). Key steps include:

  • Reagent selection : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for activating carboxyl intermediates in inert solvents like acetonitrile (ACN) .
  • Purification : Chromatographic separation (silica gel, ethyl acetate/hexane gradient) to isolate isomers, as thioimidates often exhibit Z/E isomerism .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., thioamide C=S signal at ~200 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of this compound under varying pH conditions?

Answer:

  • Experimental design :
    • Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C.
    • Monitor degradation via HPLC-UV (C18 column, 220 nm detection) at 0, 6, 12, and 24 hours.
    • Key parameters : Hydrolysis half-life (t1/2t_{1/2}) and degradation products (e.g., propylcarbamoyloxyamine, thioacetic acid derivatives) .
  • Data interpretation : Compare with analogs like Methomyl (methylcarbamoyl variant), which shows rapid hydrolysis in alkaline conditions (pH >9) due to nucleophilic attack on the thioimidate group .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with acetylcholinesterase (AChE), a common target for carbamate analogs. Focus on:
    • Binding affinity : Propyl substituent’s hydrophobic interactions vs. methyl in Methomyl .
    • Transition-state stabilization : Assess hydrogen bonding with catalytic serine (e.g., Ser203 in AChE) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrophilicity of the thioimidate group and carbamate leaving-group potential .

Q. How can isotopic labeling resolve contradictory data on environmental persistence of this compound?

Answer:

  • Labeling approach : Synthesize 13^{13}C-labeled compound (e.g., 13^{13}CH3 at the methylthio group) to track degradation pathways in soil/water systems.
  • Analytical workflow :
    • LC-MS/MS with MRM (multiple reaction monitoring) for labeled fragments.
    • Compare with unlabeled controls to distinguish abiotic vs. microbial degradation .
  • Case study : Methomyl’s half-life in water ranges from 6–30 days depending on microbial activity; isotopic tracing can clarify if the propyl variant exhibits similar variability .

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